molecular formula C15H18N4O2 B2883439 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethan-1-one CAS No. 2194846-31-4

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B2883439
CAS No.: 2194846-31-4
M. Wt: 286.335
InChI Key: JOPOAVBQRRPKDY-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethan-1-one is a complex organic compound featuring a triazole ring fused to an azetidine ring, and a phenyl group with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be constructed through cyclization reactions, and the phenyl group with the ethoxy substituent can be introduced using appropriate starting materials and reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using halogens and hydrogen halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has significant applications in various scientific fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Triazole derivatives are known for their antimicrobial and antifungal properties, making this compound a potential candidate for developing new drugs.

  • Medicine: Its biological activities, such as anti-inflammatory and anticancer properties, make it a valuable compound in pharmaceutical research.

  • Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, triazole derivatives can inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the triazole and azetidine rings. Similar compounds include other triazole derivatives, such as 1H-1,2,3-triazoles and 2H-1,2,3-triazoles , which also exhibit diverse biological activities

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-21-14-5-3-12(4-6-14)9-15(20)18-10-13(11-18)19-16-7-8-17-19/h3-8,13H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPOAVBQRRPKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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